molecular formula C15H25N3 B14004667 N-Methyl-N-phenyldiazenyl-octan-1-amine CAS No. 66974-81-0

N-Methyl-N-phenyldiazenyl-octan-1-amine

Cat. No.: B14004667
CAS No.: 66974-81-0
M. Wt: 247.38 g/mol
InChI Key: YQXDHBMGKYAXRK-UHFFFAOYSA-N
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Description

N-Methyl-N-phenyldiazenyl-octan-1-amine is a chemical compound with the molecular formula C15H25N3 It is known for its unique structure, which includes a diazenyl group (N=N) bonded to a phenyl ring and an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-phenyldiazenyl-octan-1-amine typically involves the reaction of aniline derivatives with alkylating agents. One common method is the diazotization of aniline followed by coupling with an octylamine derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvents such as dimethyl carbonate and catalysts like aluminum oxide are often employed to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenyldiazenyl-octan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-Methyl-N-phenyldiazenyl-octan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-phenyldiazenyl-octan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in redox reactions, influencing cellular pathways and biochemical processes. The compound’s effects are mediated through its ability to modulate the activity of specific proteins and signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-phenyldiazenyl-hexan-1-amine
  • N-Methyl-N-phenyldiazenyl-decan-1-amine
  • N-Methyl-N-phenyldiazenyl-dodecan-1-amine

Uniqueness

N-Methyl-N-phenyldiazenyl-octan-1-amine is unique due to its specific octyl chain length, which influences its physical and chemical properties. This compound’s reactivity and applications may differ from those of its analogs with shorter or longer alkyl chains.

Properties

CAS No.

66974-81-0

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

N-methyl-N-phenyldiazenyloctan-1-amine

InChI

InChI=1S/C15H25N3/c1-3-4-5-6-7-11-14-18(2)17-16-15-12-9-8-10-13-15/h8-10,12-13H,3-7,11,14H2,1-2H3

InChI Key

YQXDHBMGKYAXRK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(C)N=NC1=CC=CC=C1

Origin of Product

United States

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